molecular formula C10H10O3 B1581935 Difurfuryl ether CAS No. 4437-22-3

Difurfuryl ether

Cat. No. B1581935
CAS RN: 4437-22-3
M. Wt: 178.18 g/mol
InChI Key: YEQMNLGBLPBBNI-UHFFFAOYSA-N
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Description

Difurfuryl ether is a member of the class of furans . It is a furan which is substituted by a (furan-2-ylmethoxy)methyl group at position 2 . It has a role as a flavoring agent, a bacterial xenobiotic metabolite, and a plant metabolite . It is also known as furan, 2,2’-[oxybis(methylene)]bis .


Molecular Structure Analysis

The molecular formula of Difurfuryl ether is C10H10O3 . Its average mass is 178.185 Da and its monoisotopic mass is 178.062988 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Difurfuryl ether are not mentioned in the search results, it is known that it plays a role as a flavoring agent . This suggests that it may participate in reactions that contribute to the flavor profiles of certain foods.


Physical And Chemical Properties Analysis

Difurfuryl ether has a boiling point of 229℃ . Its density is 1.150 and it has a refractive index of 1.5088 (estimate) . It has a coffee type odor and a coffee type flavor .

Scientific Research Applications

  • Food Industry Applications Difurfuryl ether (DFE) is extensively utilized in the food industry for its coffee-like, nutty, earthy, and mushroom-like odor. Research by Yang et al. (2017) in Scientific Reports explored an environmentally friendly and practical synthetic preparation technique for DFE using polyoxometalate catalysts. This methodology produced DFE in significant yields, indicating its potential for widespread use in flavor enhancement within the food industry (Yang et al., 2017).

  • Biofuel Applications The etherification reactions of furfuryl alcohol, a component related to DFE, have been researched for their potential in producing biofuels. Chaffey et al. (2018) in ACS Sustainable Chemistry & Engineering demonstrated that furfuryl ethers can be efficiently produced as biorenewable fuel additives using a recyclable ZSM-5 catalyst. This method offers a promising route for the sustainable production of furfuryl ethers like DFE, highlighting their potential in biofuel applications (Chaffey et al., 2018).

  • Chemical Synthesis and Catalysis DFE and related ethers are significant in chemical synthesis and catalysis. Research by Shi and Davis (1995) in the Journal of Catalysis investigated ether formation during the dehydration of alcohols, which is closely related to the synthesis of compounds like DFE. Their findings contribute to a broader understanding of ether synthesis, which is critical in various chemical and industrial processes (Shi & Davis, 1995).

  • Alternative Fuels Research on ethers similar to DFE, such as di-methyl ether, has been conducted to assess their suitability as alternative fuels. For example, Marchionna et al. (2008) in Fuel Processing Technology explored the application of di-methyl ether as a substitute for LPG in domestic appliances. This research suggests that similar studies on DFE could reveal its potential as an alternative or supplementary fuel source (Marchionna et al., 2008).

  • Pharmaceutical Applications While DFE itself is not directly involved in pharmaceutical applications, related ethers and their derivatives have been studied for their potential medicinal properties. For instance, Matsuya et al. (2010) in Bioorganic & Medicinal Chemistry synthesized dihydrofuran-fused perhydrophenanthrenes with ether substituents, revealing their potential in developing novel anti-influenza virus agents. This suggests that further research into ethers, including DFE, could uncover new pharmaceutical applications (Matsuya et al., 2010).

Safety And Hazards

Difurfuryl ether is harmful if swallowed, may cause drowsiness and/or dizziness, and may cause eye irritation . It has been assessed by the Joint Food and Agriculture Organization of the United Nations (FAO)/World Health Organization (WHO) Expert Committee on Food Additives (JECFA) and was considered safe for use in food .

properties

IUPAC Name

2-(furan-2-ylmethoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQMNLGBLPBBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063464
Record name Furan, 2,2'-[oxybis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Coffee-like, nutty aroma
Record name Difurfuryl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1513/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

101.00 °C. @ 2.00 mm Hg
Record name Di-alpha-furfuryl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name Difurfuryl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1513/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.506-1.512
Record name Difurfuryl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1513/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Difurfuryl ether

CAS RN

4437-22-3
Record name Difurfuryl ether
Source CAS Common Chemistry
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Record name Difurfuryl ether
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Record name Difurfuryl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97234
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Record name Furan, 2,2'-[oxybis(methylene)]bis-
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Record name Furan, 2,2'-[oxybis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Difurfuryl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name DIFURFURYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55L57OC81G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Di-alpha-furfuryl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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